4-Methoxy-3,6-bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol
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Overview
Description
4-Methoxy-3,6-bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol is an organic compound with the molecular formula C28H44O3 It is characterized by the presence of two hydroxyl groups and a methoxy group attached to a benzene ring, along with two bulky 2,4,4-trimethylpentan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3,6-bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol typically involves the alkylation of a benzene derivative with 2,4,4-trimethylpentan-2-yl groups followed by the introduction of hydroxyl and methoxy groups. The reaction conditions often require the use of strong bases and solvents to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts to enhance reaction efficiency and yield. The specific methods and conditions can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3,6-bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
4-Methoxy-3,6-bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3,6-bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol
- 6,6′-Methylenebis(2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol)
Uniqueness
4-Methoxy-3,6-bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
113436-82-1 |
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Molecular Formula |
C23H40O3 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
4-methoxy-3,6-bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C23H40O3/c1-20(2,3)13-22(7,8)15-12-16(26-11)17(19(25)18(15)24)23(9,10)14-21(4,5)6/h12,24-25H,13-14H2,1-11H3 |
InChI Key |
RZOFDFZXEVEVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1O)O)C(C)(C)CC(C)(C)C)OC |
Origin of Product |
United States |
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